molecular formula C6H12S B2443580 3-Cyclopropylpropane-1-thiol CAS No. 1934708-18-5

3-Cyclopropylpropane-1-thiol

Cat. No.: B2443580
CAS No.: 1934708-18-5
M. Wt: 116.22
InChI Key: YGFXROUBHANBMY-UHFFFAOYSA-N
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Description

3-Cyclopropylpropane-1-thiol is an organic compound with the molecular formula C6H12S It is characterized by the presence of a cyclopropyl group attached to a propane chain, which is further bonded to a thiol group

Scientific Research Applications

3-Cyclopropylpropane-1-thiol has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.

    Biology: The thiol group can interact with biological molecules, making it useful in studying protein-thiol interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Future Directions

The future directions of synthetic chemistry, including the synthesis of compounds like 3-Cyclopropylpropane-1-thiol, involve improving the ability of synthesis and enhancing the application of synthesis . This includes developing higher selectivity, higher efficiency, and environmentally benign processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylpropane-1-thiol typically involves the reaction of cyclopropylmethyl bromide with thiourea, followed by hydrolysis to yield the desired thiol. The reaction conditions generally include the use of a polar solvent such as ethanol and a base like sodium hydroxide to facilitate the hydrolysis step.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon, cyclopropylpropane, using reducing agents like lithium aluminum hydride.

    Substitution: Thiol groups are highly nucleophilic and can participate in substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous solution or nitric acid under controlled temperature conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Cyclopropylpropane.

    Substitution: Thioethers.

Mechanism of Action

The mechanism of action of 3-Cyclopropylpropane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, influencing biochemical pathways. The cyclopropyl group adds steric hindrance, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    Cyclopropylmethanethiol: Similar structure but with a shorter carbon chain.

    Cyclopropylmethyl sulfide: Contains a sulfur atom bonded to a cyclopropyl group but lacks the thiol group.

Properties

IUPAC Name

3-cyclopropylpropane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S/c7-5-1-2-6-3-4-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFXROUBHANBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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